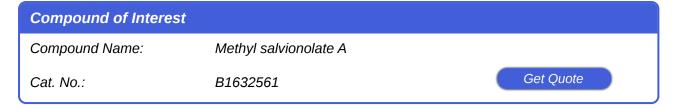


A Technical Guide to Methyl Salvionolate A: Physicochemical Properties and Solubility

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties and solubility profile of **Methyl salvionolate A**. Where specific experimental data is not publicly available, this document outlines standard methodologies for its determination, offering a framework for laboratory investigation.

Core Physicochemical Properties

Methyl salvionolate A is a phenolic compound with noted anti-HIV-1 activity[1]. A summary of its fundamental physicochemical properties is presented below. These parameters are critical for understanding its behavior in biological systems and for guiding formulation development.

Table 1: Physicochemical Properties of Methyl Salvionolate A

Property	Value	Source
Molecular Formula	C27H24O10	[1][2]
Molecular Weight	508.47 g/mol	[1]
CAS Number	1015171-69-3	[1][2]
Predicted Relative Density	1.503 g/cm ³	[1]



Note: Experimental data for properties such as melting point, boiling point, and pKa are not readily available in the cited literature.

Solubility Profile

A definitive, quantitative solubility profile for **Methyl salvionolate A** in various solvents is not extensively documented in public literature. However, based on its chemical structure—a polyphenolic ester—it is anticipated to be sparingly soluble in water and more soluble in common organic solvents used in pharmaceutical research, such as dimethyl sulfoxide (DMSO), ethanol, and methanol. Drug discovery screenings often utilize DMSO to create stock solutions for compounds with poor aqueous solubility[3].

For practical laboratory use, it is recommended to determine solubility empirically in solvents relevant to the intended application.

Standard Experimental Protocols

The following sections detail standard, widely accepted experimental protocols for determining the key physicochemical and solubility parameters for a compound like **Methyl salvionolate A**.

Thermodynamic Solubility Determination (Shake-Flask Method)

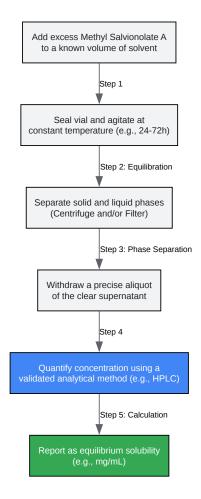
The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability for even poorly soluble compounds[4]. The primary objective is to create a saturated solution in equilibrium with the solid drug substance.

Detailed Protocol:

- Preparation: Add an excess amount of Methyl salvionolate A to a known volume of the
 desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a sealed, inert
 container (e.g., glass vial). The key is to ensure undissolved solid remains after
 equilibration[4].
- Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours, depending on the compound and solvent system[3].



- Phase Separation: After equilibration, cease agitation and allow the suspension to settle.
 Separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by filtration through a fine, non-adsorptive filter (e.g., 0.22 µm PVDF)[4].
- Analysis: Accurately dilute an aliquot of the clear, saturated supernatant. Quantify the
 concentration of the dissolved **Methyl salvionolate A** using a validated analytical method,
 such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid
 Chromatography-Mass Spectrometry (LC-MS)[4].
- Calculation: The solubility is reported in units such as mg/mL or μg/mL based on the measured concentration in the saturated solution.



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Workflow for the Shake-Flask Method of solubility determination.



pKa Determination

The ionization constant (pKa) is crucial as it dictates a molecule's charge state at a given pH, which in turn influences its solubility, absorption, and distribution. Given the phenolic hydroxyl groups in **Methyl salvionolate A**'s structure, it is expected to have acidic pKa values.

Potentiometric Titration Protocol:

- Solution Preparation: Dissolve an accurately weighed amount of Methyl salvionolate A in a suitable solvent, often a co-solvent system like methanol/water, to ensure complete dissolution.
- Titration: Titrate the solution with a standardized strong base (e.g., 0.1 N NaOH) while monitoring the pH with a calibrated pH meter.
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point(s) of the resulting titration curve. The pH at the half-equivalence point corresponds to the pKa.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity and identity.

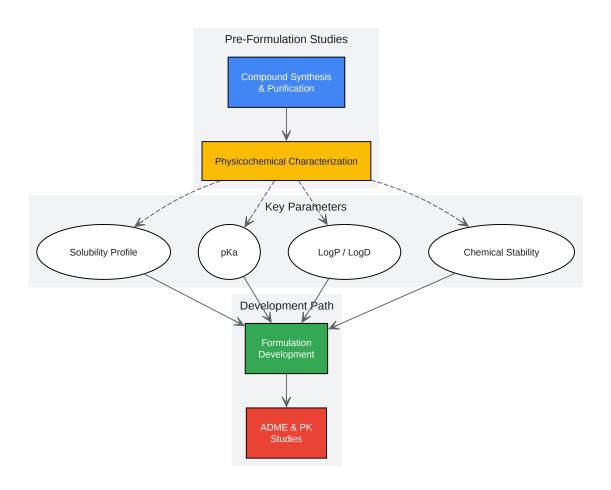
Capillary Melting Point Protocol:

- Sample Preparation: Place a small amount of finely powdered, dry Methyl salvionolate A
 into a capillary tube, sealed at one end.
- Measurement: Place the capillary tube in a calibrated melting point apparatus.
- Observation: Heat the sample slowly (e.g., 1-2°C per minute) near the expected melting point.
- Recording: Record the temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A narrow melting range typically indicates high purity.

Role in Drug Discovery and Development



The physicochemical properties outlined above are foundational to the drug development process. They directly influence a compound's suitability for further testing and formulation.



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General workflow of physicochemical profiling in drug discovery.

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